molecular formula C9H9ClFNS B1437400 (5-Fluoro-1-benzothiophen-2-yl)methanamine hydrochloride CAS No. 55810-76-9

(5-Fluoro-1-benzothiophen-2-yl)methanamine hydrochloride

Cat. No. B1437400
CAS RN: 55810-76-9
M. Wt: 217.69 g/mol
InChI Key: PQGVKSGPPAIUIC-UHFFFAOYSA-N
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Description

(5-Fluoro-1-benzothiophen-2-yl)methanamine hydrochloride, otherwise known as 5F-AMB-HCl, is a synthetic cannabinoid receptor agonist that has been developed for scientific research purposes. It is a derivative of the chemical compound AM-2201, which is a potent synthetic cannabinoid receptor agonist. 5F-AMB-HCl has been studied for its potential therapeutic applications, as well as its potential use in the study of the endocannabinoid system.

Scientific Research Applications

Serotonin 5-HT1A Receptor-Biased Agonists

  • Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including compounds related to (5-Fluoro-1-benzothiophen-2-yl)methanamine hydrochloride, have been designed as serotonin 5-HT1A receptor-biased agonists. These compounds preferentially activate ERK1/2 phosphorylation, showing promise as antidepressant drug candidates due to their high potency and efficacy in antidepressant-like activity demonstrated in animal models (Sniecikowska et al., 2019).

Development of Biased Agonists

  • Research in 5-HT1A receptor drug discovery has highlighted the need for selective and efficacious biased agonists targeting specific brain regions to mediate therapeutic activity without triggering side effects. The compound NLX-101, a 1-(1-benzoylpiperidin-4-yl)methanamine derivative, exhibits potent antidepressant-like and procognitive properties in animal models, indicating the potential of these derivatives in treating central nervous system disorders (Sniecikowska et al., 2019).

Synthesis of Benzimidazoles

  • The synthesis of a new series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, derived from reactions involving compounds similar to (5-Fluoro-1-benzothiophen-2-yl)methanamine hydrochloride, showcases advancements in medicinal chemistry. These compounds have been identified using spectroscopic and analytical techniques, indicating their potential in drug development (Menteşe et al., 2015).

Antipsychotic Potential

  • Studies on benzyl-dimethyl-silyl-methanamine derivatives, which are structurally related to (5-Fluoro-1-benzothiophen-2-yl)methanamine hydrochloride, have shown potent time-dependent inhibition of rat brain MAO-B. These findings suggest their potential use as anti-Parkinsonian agents (Danzin et al., 1989).

Cytotoxic Agents

  • A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, synthesized through one-pot reactions involving related compounds, displayed significant cytotoxic activity against various cancer cell lines. This highlights the potential of these derivatives in cancer treatment (Ramazani et al., 2014).

properties

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNS.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-4H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGVKSGPPAIUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(S2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-1-benzothiophen-2-yl)methanamine hydrochloride

CAS RN

55810-76-9
Record name Benzo[b]thiophene-2-methanamine, 5-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55810-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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